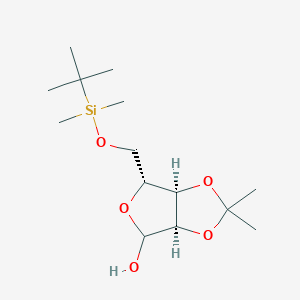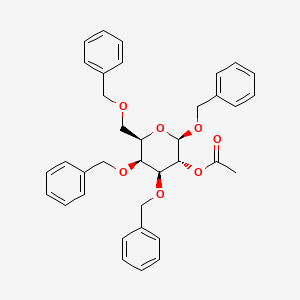
3-Chloro-3-deoxy-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has gained significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is characterized by the presence of a chlorine atom at the third carbon position of the glucose molecule, replacing a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-3-deoxy-D-glucopyranose is synthesized from D-glucose through a series of chemical reactions. The synthesis involves the use of thionyl chloride as a chlorination agent, followed by a deoxylation step using a reducing agent such as sodium borohydride . The reaction conditions typically include:
Chlorination: D-glucose is treated with thionyl chloride in an anhydrous solvent, such as dichloromethane, at low temperatures to introduce the chlorine atom.
Deoxylation: The chlorinated intermediate is then reduced using sodium borohydride in a suitable solvent, such as methanol, to remove the hydroxyl group and form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Chloro-3-deoxy-D-glucopyranose undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of deoxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace the chlorine atom with hydroxyl or amino groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of 3-hydroxy-3-deoxy-D-glucopyranose or 3-amino-3-deoxy-D-glucopyranose.
Oxidation: Formation of 3-chloro-3-deoxy-D-glucuronic acid or 3-chloro-3-deoxy-D-glucoaldehyde.
Reduction: Formation of 3-deoxy-D-glucopyranose.
科学研究应用
3-Chloro-3-deoxy-D-glucopyranose has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various chemically and biologically active molecules.
Biology: The compound is used in glycobiology research to study the structure, synthesis, biology, and evolution of sugars.
Medicine: It is investigated for its potential use in drug discovery and synthesis, particularly in the development of antidiabetic agents.
Industry: The compound is utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3-chloro-3-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose utilization and storage. Additionally, it may interact with membrane transport proteins, influencing the transport of molecules across cell membranes .
相似化合物的比较
3-Chloro-3-deoxy-D-glucopyranose can be compared with other similar compounds, such as:
3-Chloro-3-deoxy-1,2,4,6-tetra-O-acetyl-D-glucopyranose: This compound is used in glycobiology research and has similar structural features but with additional acetyl groups.
3-Deoxy-D-glucopyranose: Lacks the chlorine atom and is used in different biochemical studies.
3-Amino-3-deoxy-D-glucopyranose: Contains an amino group instead of a chlorine atom and is used in the synthesis of glycosylamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
22933-89-7 |
|---|---|
分子式 |
C₆H₁₁ClO₅ |
分子量 |
198.6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)





